6-Chloropiperonyl chloride

Description

Significance as a Synthetic Building Block in Organic Chemistry

6-Chloropiperonyl chloride serves as a valuable precursor in the construction of more complex molecular architectures, finding applications in medicinal chemistry and materials science. Its reactivity is primarily centered around the electrophilic nature of the benzylic chloride, which readily participates in nucleophilic substitution reactions. This allows for the introduction of the 6-chloropiperonyl moiety into a diverse range of substrates.

Research has demonstrated its utility in the synthesis of novel compounds with potential biological activities. For instance, it has been employed as a key reactant in the preparation of a series of N-substituted proline derivatives and cinnamamide (B152044) derivatives. google.comjetir.org In the synthesis of cinnamamides, this compound is reacted with precursor molecules to yield final products that have been investigated for their antimicrobial and anticancer properties. jetir.org

Furthermore, this compound has been utilized in the synthesis of flavonoid dimers, which are a class of naturally occurring compounds with a wide range of biological activities. googleapis.com It also plays a role in the construction of isoxazoline (B3343090) derivatives, which are heterocyclic compounds of interest in pharmaceutical and agrochemical research. nih.gov In the field of organometallic chemistry, this compound has been used in zinc-mediated cross-coupling reactions to form diarylmethanes, which are important structural motifs in many organic compounds.

The incidental formation of 6-chloropiperonal (B95519), a related derivative, during the synthesis of 3,4-methylenedioxy-N-methylamphetamine (MDMA) from piperonal (B3395001) has also been noted in forensic chemistry studies. researchgate.netdss.go.th This highlights the relevance of understanding the reactivity and potential byproducts associated with piperonyl-based precursors.

Historical Trajectory and Evolution of Research on this compound

Early research involving related piperonyl compounds dates back to the mid-20th century, with a focus on their synergistic effects with insecticides. However, specific and extensive research on the chlorinated derivative, this compound, appears to be a more recent development. For instance, a European patent application from the mid-1990s describes its use in the synthesis of arylsulfonamido-substituted hydroxamic acids, indicating its role in medicinal chemistry research during that period. googleapis.com

More recent studies in the 21st century have further expanded its applications, as seen in its use for the synthesis of xanthine (B1682287) phosphodiesterase V inhibitors and flavonoid dimers. google.comgoogleapis.com The continued exploration of this compound in various synthetic contexts suggests its growing importance as a versatile building block in the organic chemist's toolkit. The study of its electrochemical properties, such as its cyclic voltammetry, has also been a subject of more recent investigation, providing deeper insights into its reactivity. tdx.cat

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 23468-31-7 |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| Melting Point | 64-66 °C |

| Boiling Point | 293.5 °C at 760mmHg |

| Density | 1.461 g/cm³ |

Selected Research Findings on the Application of this compound

| Application Area | Reactants | Product Class | Research Focus |

| Medicinal Chemistry | N-substituted prolines | N-substituted proline derivatives | Development of novel bioactive compounds. google.com |

| Medicinal Chemistry | Cinnamamide precursors | Cinnamamide derivatives | Investigation of antimicrobial and anticancer activities. jetir.org |

| Medicinal Chemistry | Flavonoid precursors | Flavonoid dimers | Synthesis of compounds for modulating multidrug resistance. googleapis.com |

| Agrochemical/Pharmaceutical Research | Various precursors | Isoxazoline derivatives | Construction of heterocyclic compounds with potential biological activity. nih.gov |

| Organometallic Chemistry | Aryl halides (in the presence of zinc) | Diarylmethanes | Development of cross-coupling methodologies. |

| Forensic Chemistry | (Incidental formation from piperonal) | 6-Chloropiperonal | Impurity profiling in clandestine drug synthesis. researchgate.netdss.go.th |

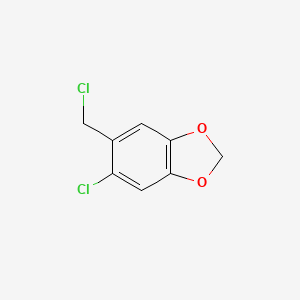

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-(chloromethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJKOQPCHGXQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178021 | |

| Record name | 6-Chloropiperonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23468-31-7 | |

| Record name | 5-Chloro-6-(chloromethyl)-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23468-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropiperonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023468317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23468-31-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloropiperonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropiperonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 6 Chloropiperonyl Chloride

Direct Chlorination of Piperonyl Chloride

Direct chlorination of piperonyl chloride is an electrophilic aromatic substitution reaction. In this process, the piperonyl chloride molecule is treated with a chlorinating agent, which substitutes a hydrogen atom on the benzene (B151609) ring with a chlorine atom. The 1,3-benzodioxole (B145889) moiety is an electron-rich aromatic system, making it susceptible to electrophilic attack. The existing substituents, the chloromethyl group and the methylenedioxy bridge, direct the incoming electrophile. The reaction's success hinges on controlling conditions to favor monochlorination at the desired position and avoid the formation of multiple isomers or polychlorinated products.

To facilitate the chlorination, a Lewis acid catalyst is often required. Aluminum chloride (AlCl₃) is a powerful and common catalyst for Friedel-Crafts reactions, including halogenation. libretexts.orgsciencemadness.org It functions by polarizing the chlorinating agent (e.g., Cl₂), creating a more potent electrophile (Cl⁺) that can attack the electron-rich aromatic ring. libretexts.org

The mechanism involves the formation of a carbocation intermediate, known as a sigma complex or arenium ion, when the electrophile attacks the ring. The catalyst helps to stabilize this intermediate. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final chlorinated product. libretexts.org While effective, a significant drawback of traditional Friedel-Crafts reactions is that the catalyst is often needed in stoichiometric amounts because it complexes strongly with the product, leading to large volumes of corrosive waste. google.com

Table 1: Catalytic Approaches for Aromatic Chlorination

| Catalyst System | Chlorinating Agent | Key Features |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Cl₂ | Powerful Lewis acid catalyst, widely used in industry; can require stoichiometric amounts. libretexts.orgsciencemadness.org |

| Supported AlCl₃ (e.g., on polystyrene) | Acetyl chloride | Simplifies catalyst removal and recycling, reducing waste and complex work-up procedures. google.compatsnap.com |

| Zeolites | Sulphuryl chloride (SO₂Cl₂) | Can offer high para-selectivity and are reusable, but may require specific solvents and large quantities. mdpi.com |

| N-Chlorosuccinimide (NCS) / p-TsOH | NCS | Milder conditions, often in aqueous media, representing a greener alternative to traditional methods. acs.orgresearchgate.net |

Advances in Synthetic Efficiency and Selectivity

The pursuit of synthetic efficiency focuses on maximizing product yield while minimizing steps, cost, and waste. scienceinschool.org In the context of 6-Chloropiperonyl chloride synthesis, several modern approaches enhance efficiency and selectivity.

One major advancement is the move from stoichiometric reagents to catalytic systems. Catalysts reduce waste and can often be recycled and reused. compoundchem.com For instance, using supported catalysts, such as aluminum chloride on a polymer bead, simplifies the purification process as the catalyst can be filtered off rather than requiring a complex aqueous workup. google.compatsnap.com

The development of continuous flow reactors represents a significant technological leap. rsc.org These systems offer superior control over reaction parameters like temperature and mixing, which is crucial for highly reactive and exothermic processes like chlorination. acs.orgvapourtec.com By maintaining precise control, flow chemistry can improve selectivity, reduce the formation of byproducts, increase safety, and allow for easier scaling from laboratory to industrial production. nih.govresearchgate.net Patents for the synthesis of piperonyl chloride using continuous flow technology highlight its applicability to this class of compounds. google.com

Green Chemistry Considerations in Synthetic Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comrroij.com Several of its twelve principles are highly relevant to the synthesis of this compound. compoundchem.comacs.org

Waste Prevention and Atom Economy : The ideal synthesis incorporates all reactant atoms into the final product. Catalytic reactions are preferred over stoichiometric ones as they generate less waste. scienceinschool.orgacs.org

Safer Solvents and Auxiliaries : Traditional organic solvents are often toxic and flammable. chemmethod.com Green approaches favor using safer solvents like water or ionic liquids, or even solvent-free conditions where possible. acs.orgrroij.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. scienceinschool.orgcompoundchem.com The development of highly active catalysts that work under mild conditions is a key goal.

Reduce Derivatives : Avoiding unnecessary steps like the use of protecting groups can reduce reagent use and waste generation. acs.org Direct, selective C-H activation and chlorination is a more ideal route from this perspective than a multi-step synthesis involving precursor conversion.

Catalysis : Using selective catalysts can reduce energy requirements, minimize byproducts, and enable reactions that might otherwise be inefficient or unselective. compoundchem.com

Modern methods, such as using N-chlorosuccinimide in aqueous media or developing in-situ generation of chlorinating agents in flow reactors, align with these principles by offering milder conditions and improved safety profiles. researchgate.netrsc.org

Chemical Reactivity and Mechanistic Investigations of 6 Chloropiperonyl Chloride

Electrophilic and Nucleophilic Reactivity of the Chloromethyl Group.fishersci.com

The 6-chloropiperonyl chloride molecule contains two key reactive sites: the chloromethyl group and the benzodioxole moiety. The chloromethyl group (-CH2Cl) is particularly susceptible to nucleophilic attack due to the electrophilic nature of the carbon atom. allen.inpressbooks.pub The electron-withdrawing effect of the adjacent chlorine atom creates a partial positive charge on the carbon, making it a target for electron-rich nucleophiles. msu.edulibretexts.org

Nucleophilic substitution reactions involving the chloromethyl group of this compound can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms. solubilityofthings.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. dalalinstitute.commasterorganicchemistry.com This pathway is characterized by a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.comucsd.edu The rate of an SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. masterorganicchemistry.com Given that this compound is a primary alkyl halide, the SN2 pathway is generally favored due to reduced steric hindrance around the reaction center. ucsd.edu

The SN1 (Substitution Nucleophilic Unimolecular) mechanism, in contrast, is a two-step process. solubilityofthings.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. solubilityofthings.comucsd.edu The second step involves the rapid attack of the nucleophile on the carbocation. solubilityofthings.com This pathway is more common for tertiary alkyl halides due to the stability of the resulting carbocation. ucsd.edu While less likely for a primary halide like this compound, the formation of a primary benzylic carbocation could be stabilized by the adjacent benzene (B151609) ring, making the SN1 pathway a possibility under certain conditions, such as in the presence of a polar protic solvent. dalalinstitute.com

The choice between SN1 and SN2 pathways is influenced by several factors, including the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. solubilityofthings.com For this compound, strong nucleophiles and less polar solvents would favor the SN2 mechanism, while weaker nucleophiles and polar protic solvents could promote a shift towards an SN1-type reaction.

Reactivity of the Benzodioxole Moiety.

The benzodioxole ring system in this compound is an important structural feature. The presence of the nitro group in related compounds like 6-nitro-1,3-benzodioxole-5-carboxaldehyde contributes to its reactivity, making it a useful intermediate in organic synthesis. cymitquimica.com The benzodioxole moiety itself can undergo various reactions, although the high reactivity of the chloromethyl group often dominates. The reactivity of the aromatic ring is influenced by the substituents present. In the case of this compound, the chlorine atom and the chloromethyl group will direct incoming electrophiles to specific positions on the ring.

Electrochemical Characterization and Redox Behavior.thermofisher.com

Electrochemical techniques are powerful tools for studying the redox properties of molecules like this compound. jh.eduunt.edu These methods provide insights into the electron transfer processes the molecule can undergo.

Cyclic voltammetry (CV) is a widely used electrochemical method to investigate the redox behavior of a compound. jh.edu In a typical CV experiment, the potential is swept linearly between two values, and the resulting current is measured. jh.edu A study performing cyclic voltammetry on this compound in a 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) in acetonitrile, using a glassy carbon working electrode and an Ag/AgCl reference electrode, showed no reduction of the substrate within the potential window of 0 to -2.7 V at a sweep rate of 50 mV/s. tdx.cat This indicates that under these specific conditions, the compound is not easily reduced. The shape and position of the peaks in a cyclic voltammogram can reveal information about the reversibility and kinetics of the electron transfer process. researchgate.netsciepub.com

The reduction potential of a compound is a measure of its tendency to gain electrons. nsysu.edu.twopentextbc.capressbooks.publibretexts.org The cyclic voltammetry data for this compound suggests that its reduction potential is more negative than -2.7 V versus Ag/AgCl under the tested conditions. tdx.cat This high negative reduction potential signifies a resistance to being reduced.

Photochemical Transformations and Photo-induced Reactions.thermofisher.com

Photochemistry explores the chemical reactions that occur when a molecule absorbs light. tdx.cattaylorfrancis.com The energy from the absorbed light can excite the molecule to a higher electronic state, leading to various transformations. taylorfrancis.comnoblelight.com

For a photochemical reaction to occur, the molecule must absorb light in a suitable region of the electromagnetic spectrum. taylorfrancis.com The energy of the light is inversely proportional to its wavelength. taylorfrancis.com Light-induced reactions can offer alternative synthetic pathways that may not be achievable through thermal methods. noblelight.com

In the context of related compounds, photochemical transformations can lead to isomerization, dimerization, cyclization, and oxygenation products. mdpi.com For instance, some reactions can be initiated by visible light in the presence of a photocatalyst. mdpi.comresearchgate.net The specific photochemical behavior of this compound would depend on its absorption spectrum and the quantum efficiency of different photochemical processes. Research on similar structures suggests that photo-induced reactions can lead to the formation of radicals, which can then undergo further reactions. beilstein-journals.org For example, the photolysis of benzaldehyde (B42025) can lead to the formation of a benzoyl radical. beilstein-journals.org

Derivatization Strategies and Synthesis of Analogues of 6 Chloropiperonyl Chloride

Synthesis of Piperonyl Alcohol Derivatives

6-Chloropiperonyl chloride can be converted to 6-chloropiperonyl alcohol, which then acts as a key intermediate for further derivatization. The initial reduction of the chloride to the alcohol is a critical step. For instance, 6-chloropiperonal (B95519) can be reduced using lithium aluminum hydride to yield 6-chloropiperonyl alcohol. acs.org

A notable derivatization of 6-chloropiperonyl alcohol is its esterification to form chrysanthemumates. acs.orgacs.org These esters are synthesized by reacting 6-chloropiperonyl alcohol with chrysanthemoyl chloride. acs.org A high-yield, two-step synthesis has been reported where 6-chloropiperonal is first reduced to 6-chloropiperonyl alcohol, which is then esterified without the isolation of intermediates. acs.orgresearchgate.net This process has been shown to produce 6-chloropiperonyl chrysanthemate, a compound noted for its insecticidal properties. acs.org

Table 1: Synthesis of 6-Chloropiperonyl Chrysanthemate This table is interactive. Users can sort and filter the data.

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Chloropiperonal | Lithium aluminum hydride | 6-Chloropiperonyl alcohol | 96% | acs.org |

Preparation of Organosulfur Analogues

The incorporation of sulfur-containing moieties into the 6-chloropiperonyl structure leads to the formation of organosulfur analogues. These compounds are typically synthesized by reacting this compound with a thiol-containing molecule. mdpi.comwikipedia.org This reaction, often a nucleophilic substitution, results in the formation of a thioether linkage. britannica.com For example, this compound has been reacted with 4-chloro-2-mercapto-5-methylbenzenesulfonamide in the presence of a base to yield 4-chloro-2-[(6-chlorobenzo[d] mdpi.comCurrent time information in Bangalore, IN.dioxol-5-yl)methylthio]-5-methylbenzenesulfonamide. mdpi.com This thioether derivative serves as a key intermediate for the synthesis of more complex molecules. mdpi.com

Incorporation into Complex Molecular Architectures

This compound is a valuable reagent for introduction of the 6-chloropiperonyl group into larger, more complex molecules. Its reactivity allows for its use in the synthesis of various heterocyclic and substituted amide structures.

A multi-step synthesis has been developed to produce N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives where the 6-chloropiperonyl group is a key component. mdpi.commdpi.com The synthesis begins by substituting 4-chloro-2-mercapto-5-methylbenzenesulfonamide with this compound to form an intermediate sulfonamide. mdpi.com This intermediate is then coupled with various cinnamic acid derivatives using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This sequence yields a series of N–{[4–chloro–2–(6–chlorobenzo[d] mdpi.comCurrent time information in Bangalore, IN.dioxol–5–yl)methylthio–5–methylphenyl]sulfonyl}cinnamamide derivatives. mdpi.com The yields for the final coupling step are reported to be in the range of 39–64%. mdpi.com

Table 2: Examples of N–{[4–chloro–2–(6–chlorobenzo[d] mdpi.comCurrent time information in Bangalore, IN.dioxol–5–yl)methylthio–5–methylphenyl]sulfonyl}cinnamamide Derivatives This table is interactive. Users can sort and filter the data.

| Cinnamic Acid Derivative Used | Final Product | Yield | Reference |

|---|---|---|---|

| Cinnamic acid | N–{[4–chloro–2–(6–chlorobenzo[d] mdpi.comCurrent time information in Bangalore, IN.dioxol–5–yl)methylthio–5–methylphenyl]sulfonyl}cinnamamide | 64% | mdpi.com |

| 4-Chlorocinnamic acid | N–{[4–chloro–2–(6–chlorobenzo[d] mdpi.comCurrent time information in Bangalore, IN.dioxol–5–yl)methylthio–5–methylphenyl]sulfonyl}-4-chlorocinnamamide | 55% | mdpi.com |

| 4-Fluorocinnamic acid | N–{[4–chloro–2–(6–chlorobenzo[d] mdpi.comCurrent time information in Bangalore, IN.dioxol–5–yl)methylthio–5–methylphenyl]sulfonyl}-4-fluorocinnamamide | 39% | mdpi.com |

This compound can be used to alkylate the nitrogen atom of proline, leading to the formation of N-substituted proline analogues. researchgate.netmdpi.comnih.gov The synthesis involves the reaction of proline with this compound in the presence of a base, such as sodium methoxide (B1231860) in methanol. researchgate.net This reaction attaches the 6-chloropiperonylmethyl group to the proline nitrogen. These derivatives are of interest in peptide chemistry as they can introduce conformational constraints and new functionalities into peptides. nih.govnih.gov

The 6-chloropiperonyl moiety has been incorporated into indole (B1671886) structures. google.comopenmedicinalchemistryjournal.comnih.gov One approach involves the N-alkylation of an indole derivative with this compound. google.com For example, ethyl 2-[[4-methoxybenzenesulfonyl]amino]acetate can be reacted with sodium hydride to form the corresponding anion, which is then alkylated with this compound in dimethylformamide (DMF). google.com This results in the formation of an N-(6-chloropiperonyl) substituted intermediate, which can be further elaborated into more complex indole-based compounds. google.com

Preparation of Sesamol (B190485) Esters with Structural Resemblance

The synthesis of sesamol esters that bear a structural resemblance to derivatives of this compound is a key strategy in the exploration of new chemical entities with potential biological activities. This approach is often guided by the principle of creating isosteres or bioisosteres, where a part of a known active molecule is replaced by a different group with similar physical or chemical properties. In this context, the core structure of sesamol (3,4-methylenedioxyphenol) provides a scaffold that is analogous to the piperonyl group found in this compound and its derivatives. The focus of this section is on the chemical methodologies employed to synthesize these sesamol-based esters.

Research in this area has been notably influenced by the discovery of the insecticidal properties of 6-chloropiperonyl chrysanthemumate. flvc.org This has spurred the development of a series of halogenated sesamol esters designed to mimic its structure. acs.org The underlying synthetic strategy typically involves two main stages: the halogenation of the sesamol ring and the subsequent esterification of the phenolic hydroxyl group.

A common method for the preparation of these analogue compounds involves the initial synthesis of a halogenated sesamol derivative. For instance, 2-bromosesamol can be prepared from sesamol (3,4-methylenedioxyphenol) through a direct bromination reaction. This reaction is typically carried out by treating sesamol with bromine in a suitable solvent like glacial acetic acid at a controlled temperature, for example, between 15°C and 25°C. prepchem.com The resulting 2-bromo-4,5-methylenedioxyphenol precipitates from the reaction mixture upon pouring it into ice-cold water and can be purified by recrystallization. prepchem.com

Once the halogenated sesamol is obtained, it can be converted into an ester. A general and widely applicable method for this transformation is the reaction of the phenol (B47542) with an acyl chloride or an acid anhydride. For example, to synthesize the acetate (B1210297) ester, 2-bromo-4,5-methylenedioxyphenol can be reacted with acetyl chloride in the presence of a base, or with acetic anhydride. This esterification effectively caps (B75204) the hydroxyl group, yielding the target sesamol ester.

The structural analogy to this compound derivatives is established through the shared 1,3-benzodioxole (B145889) core and the presence of a halogen on the aromatic ring. While this compound is a benzyl (B1604629) chloride derivative used to form ether or other linkages via its chloromethyl group, its corresponding alcohol, 6-chloropiperonyl alcohol, is the direct precursor for its esters, such as the aforementioned chrysanthemumate. acs.org The synthesis of 6-chloropiperonyl alcohol itself can be achieved in high yield (96%) via the reduction of a suitable precursor, and it presents as a solid with a melting point of 66-69°C. acs.org The esters of this alcohol serve as the structural template for the design of the analogous sesamol esters.

The table below provides details on the key compounds involved in this synthetic strategy.

| Compound Name | Molecular Formula | Role in Synthesis | Physical Properties |

| This compound | C₈H₆Cl₂O₂ | Starting material for derivatives | - |

| 6-Chloropiperonyl alcohol | C₈H₇ClO₃ | Precursor for esters | m.p. 66-69°C acs.org |

| Sesamol (3,4-Methylenedioxyphenol) | C₇H₆O₃ | Starting material for esters | - |

| 2-Bromo-4,5-methylenedioxyphenol (2-Bromosesamol) | C₇H₅BrO₃ | Halogenated intermediate | m.p. 84°C (decomp.) prepchem.com |

| 2-Bromo-4,5-methylenedioxyphenyl acetate | C₉H₇BrO₄ | Halogenated sesamol ester analogue | - |

The research findings indicate that by employing these derivatization strategies, a variety of sesamol esters with different acyl groups and halogen substitutions can be systematically prepared. This allows for a detailed investigation of structure-activity relationships, where the effect of the ester chain length and the nature and position of the halogen on the biological profile of the compounds can be assessed. The synthesis of these analogues, grounded in the structural framework of 6-chloropiperonyl derivatives, represents a rational approach to the discovery of new compounds.

Applications in the Synthesis of Advanced Chemical Intermediates

Pharmaceutical Intermediates and Precursors for Active Pharmaceutical Ingredients

The structural motif of 6-chloropiperonyl chloride is incorporated into various compounds with potential therapeutic applications. It serves as a key starting material or intermediate in the synthesis of molecules targeting a range of health conditions.

While direct synthesis of commercial antihistamines using this compound is not extensively documented in publicly available literature, its structural features are relevant to the synthesis of complex molecules. The dialkylamino group, often connected to an aromatic system, is a common feature in many antihistamines. cerritos.edu The reactivity of the chloride in this compound allows for its attachment to various molecular scaffolds, which could be elaborated to form potential antihistaminic compounds.

Local anesthetics often contain an aromatic portion linked to an amino group. cerritos.edusandiego.edu The synthesis of some anesthetics involves the acylation of anilines with reactive acyl chlorides. cerritos.eduumass.edu this compound, being a benzyl (B1604629) chloride derivative, can be used to introduce the 6-chloropiperonyl group into molecules. This moiety can be found in the structure of certain compounds investigated for their biological activities. For instance, it has been incorporated into the synthesis of N-{[4–chloro–2–(6–chlorobenzo[d] chemicalbook.comscbt.comdioxol–5–yl)methylthio-5–methylphenyl]sulfonyl}cinnamamide derivatives. mdpi.commdpi.com

The 6-chloropiperonyl moiety has been utilized in the synthesis of compounds investigated for their potential cardiovascular effects. For example, this compound has been used in the preparation of piperazinyl-benzimidazole-5-carboxamide derivatives, which have been studied in the context of treating cardiac failure. google.com It has also been used in the synthesis of arylsulfonamido-substituted hydroxamic acids, which have been explored for therapeutic applications. googleapis.com

Agrochemical Intermediates and Precursors for Crop Protection Agents

In the agrochemical sector, this compound serves as an intermediate in the synthesis of compounds designed to protect crops from pests.

Pyrethroid insecticides are synthetic compounds modeled after the natural insecticidal compounds called pyrethrins. researchgate.net The synthesis of some early synthetic pyrethroids involved the esterification of chrysanthemic acid with various benzyl alcohols. researchgate.net Notably, the 6-chloropiperonyl ester of chrysanthemic acid, known as barthrin, is a synthetic pyrethroid. researchgate.netsocietechimiquedefrance.fr

Table 1: Synthetic Chrysanthemates Based on Benzyl Alcohols

| Commercial Name | R Group |

|---|---|

| Barthrin | 6-chloropiperonyl |

This table is based on information from a study on the synthesis of pesticides. researchgate.net

Chemosterilants are chemical compounds that can induce sterility in insects, offering a method for pest population control. senasica.gob.mx Research in the mid-20th century explored a wide range of chemicals for their chemosterilant effects on various insect species. While this compound itself was not directly listed as a chemosterilant in the provided search results, related compounds containing the chloropiperonyl group have been investigated. For example, 2-Chloroethyl 6-chloropiperonyl sulfide (B99878) was tested for its effect on the fertility of house flies. senasica.gob.mx Another related compound, 2-Chloropiperonyl 10-undecenoate, was evaluated as a candidate chemosterilant for the boll weevil. wikimedia.org

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the molecular structure of 6-Chloropiperonyl chloride derivatives. It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key method for identifying the structure of this compound. The spectrum provides characteristic signals corresponding to the distinct proton environments within the molecule: the aromatic protons, the methylenedioxy protons, and the benzylic protons of the chloromethyl group.

The chemical structure of this compound (IUPAC name: 5-chloro-6-(chloromethyl)-1,3-benzodioxole) contains three unique sets of protons. nih.gov The electronegativity of the chlorine and oxygen atoms significantly influences the chemical shifts of adjacent protons, causing them to appear at distinct positions in the NMR spectrum. The expected ¹H NMR spectral data, based on established principles and data for analogous structures, can be summarized as follows:

Aromatic Protons (H-4, H-7): The molecule has two protons on the benzene (B151609) ring. Due to the asymmetrical substitution, they are in different chemical environments and are expected to appear as singlets. The proton adjacent to the chlorine atom would be shifted downfield compared to the other.

Methylenedioxy Protons (-O-CH₂-O-): The two protons of the methylenedioxy group are equivalent and typically appear as a sharp singlet. Their position is characteristic of the dioxole ring system.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are equivalent and appear as a singlet. The adjacent chlorine atom strongly deshields these protons, causing their signal to appear significantly downfield. docbrown.info

| Proton Type | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~6.8 - 7.2 | Two Singlets (s) | 2H |

| Methylenedioxy (O-CH₂-O) | ~5.9 - 6.1 | Singlet (s) | 2H |

| Chloromethyl (CH₂Cl) | ~4.5 - 4.7 | Singlet (s) | 2H |

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov When coupled with chromatographic techniques (hyphenated techniques), it allows for the separation and identification of individual components in a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique suitable for the analysis of thermally unstable or non-volatile compounds. nih.govresearchgate.net For this compound and its derivatives, reversed-phase LC using a C18 column is a common approach. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov Electrospray ionization (ESI) is a frequently used ionization method for such analyses. nih.gov LC-MS is particularly valuable for monitoring reaction progress and identifying non-volatile impurities or degradation products in samples containing this compound.

| Parameter | Typical Condition |

|---|---|

| Chromatographic Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Tandem (MS/MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. shimadzu.comlongdom.org In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. mdpi.com Nonpolar columns, such as those with a (5% phenyl)-methylpolysiloxane stationary phase, are often employed for the separation of chlorinated aromatic compounds. mdpi.com The separated components are then ionized, typically by electron ionization (EI), and detected by a mass spectrometer. GC-MS provides excellent separation efficiency and allows for the identification of volatile impurities and byproducts.

| Parameter | Typical Condition |

|---|---|

| Column Type | Capillary column (e.g., HP-5MS, Rtx-1) |

| Stationary Phase | (5% Phenyl)-methylpolysiloxane or similar nonpolar phase |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Ionization Source | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. nih.gov For this compound (C₈H₆Cl₂O₂), the calculated monoisotopic mass is 203.97448 Da. nih.gov HRMS can confirm this elemental composition with high confidence.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Due to the presence of two chlorine atoms, the molecular ion and any chlorine-containing fragments will exhibit a characteristic isotopic pattern (M, M+2, M+4 peaks) based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes. docbrown.infodocbrown.info The primary fragmentation of this compound under electron ionization is expected to involve the cleavage of the C-Cl bond in the benzylic position, which is the weakest bond. This results in the formation of a stable benzyl-type carbocation.

Key observed fragments for this compound include m/z 171, 169, and 110. nih.gov The fragments at m/z 169 and 171 likely correspond to the piperonylmethyl cation [M-Cl]⁺, showing the isotopic signature of the remaining chlorine atom on the aromatic ring. nih.gov

| m/z (Nominal) | Proposed Fragment Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|---|

| 204/206/208 | Molecular Ion [M]⁺ | [C₈H₆Cl₂O₂]⁺ | 203.97448 |

| 169/171 | [M-Cl]⁺ (loss from CH₂Cl) | [C₈H₆ClO₂]⁺ | 169.00561 |

| 134 | [M-Cl-Cl]⁺ | [C₈H₆O₂]⁺ | 134.03678 |

| 110 | Further fragmentation | - | - |

Advanced Chromatographic Separations

Advanced chromatographic techniques are essential for the isolation and purification of this compound and for the analysis of complex mixtures containing its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.

For HPLC, reversed-phase chromatography on C8 or C18 columns is effective for separating this compound from more polar or less polar impurities based on their hydrophobicity. The choice of mobile phase composition (e.g., the ratio of water to organic solvent) and gradient elution can be optimized to achieve the desired separation.

For GC, the choice of a capillary column with an appropriate stationary phase is critical. A nonpolar stationary phase is generally suitable for analyzing chlorinated hydrocarbons. longdom.org Temperature programming, where the column temperature is gradually increased during the analysis, allows for the separation of compounds with a wide range of boiling points. mdpi.com These chromatographic methods, when optimized, provide high-resolution separations critical for both qualitative and quantitative analysis in a research context.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For compounds like this compound, reversed-phase HPLC is a commonly employed mode. In this method, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, typical conditions for the analysis of related aromatic chlorides can be extrapolated. A C18 column is a standard choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately nonpolar compounds like this compound.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized to achieve the desired separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components with good resolution. Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs UV light.

A hypothetical HPLC method for the analysis of this compound and potential impurities is outlined in the table below. This data is based on general principles for similar compounds and serves as a starting point for method development.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method validation, in accordance with ICH guidelines, would be necessary to ensure the method is suitable for its intended purpose. This would involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness rjptonline.orgpensoft.net.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures.

For the analysis of this compound, a UHPLC method would provide a more detailed impurity profile in a shorter timeframe. The principles of separation remain the same as in HPLC, but the operating parameters are adjusted to leverage the benefits of the smaller particle size. The higher efficiency of UHPLC columns allows for better separation of closely eluting impurities from the main compound peak.

UHPLC systems are often coupled with mass spectrometry (MS) detectors, providing not only retention time data but also mass-to-charge ratio information, which is invaluable for the identification of unknown impurities nih.govnih.govmdpi.com. A UHPLC-MS method would be particularly useful for characterizing the byproducts of the synthesis of this compound.

The following table outlines potential UHPLC parameters for the rapid analysis of this compound.

Table 2: Representative UHPLC Parameters for this compound Analysis

| Parameter | Condition |

| Stationary Phase | C18, 1.8 µm particle size, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-5 min, 40-95% B; 5-6 min, 95% B; 6-7 min, 95-40% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm and/or Mass Spectrometry (MS) |

| Injection Volume | 2 µL |

The faster analysis times offered by UHPLC are highly advantageous in high-throughput screening environments and for in-process control during chemical manufacturing.

Preparative Chromatography for Compound Purification

When the goal is to isolate and purify a specific compound from a mixture, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC, designed to handle larger sample loads and yield significant quantities of the purified product thermofisher.comthermofisher.comagilent.com.

The purification of this compound from a crude reaction mixture would involve developing an analytical HPLC method first to achieve the desired separation of the target compound from its impurities. This analytical method is then scaled up to a preparative scale. The key to a successful scale-up is to maintain the resolution achieved at the analytical scale while increasing the amount of sample that can be processed silicycle.com.

The process involves increasing the column diameter and the mobile phase flow rate proportionally. The sample load is also significantly increased. The goal is to maximize throughput without sacrificing the purity of the collected fractions amazonaws.com.

Below is a table illustrating the potential scale-up from an analytical to a preparative method for the purification of this compound.

Table 3: Example of Analytical to Preparative Scale-Up for this compound Purification

| Parameter | Analytical Scale | Preparative Scale |

| Column I.D. | 4.6 mm | 50 mm |

| Stationary Phase | C18, 5 µm | C18, 10 µm |

| Flow Rate | 1.0 mL/min | 118 mL/min |

| Sample Load | < 1 mg | 100s of mg to grams |

| Mobile Phase | Acetonitrile/Water | Acetonitrile/Water |

After the chromatographic separation, fractions are collected as they elute from the column. These fractions are then analyzed for purity, typically using the same analytical HPLC or UHPLC method developed initially. Fractions meeting the required purity specifications are then combined and the solvent is removed to yield the purified this compound.

Computational Chemistry and Theoretical Studies on 6 Chloropiperonyl Derivatives

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov These methods are particularly valuable in drug discovery for studying the interaction between a ligand (such as a 6-chloropiperonyl derivative) and a biological receptor, like an enzyme or protein. nih.govnih.govpharmacophorejournal.com

The process involves generating a three-dimensional model of the ligand and the receptor. nih.gov If the experimental structure of the receptor is not available, it can be modeled using techniques like homology modeling. nih.gov Docking algorithms then explore various possible binding modes of the ligand in the active site of the receptor, calculating the binding affinity for each pose. nih.govmdpi.com The results are often expressed as a docking score, which estimates the binding energy. mdpi.commdpi.com

Table 1: Key Terminology in Molecular Docking Studies

| Term | Description |

|---|---|

| Ligand | A molecule that binds to a larger molecule, such as a receptor. |

| Receptor | A protein or other macromolecule that binds to a specific ligand. |

| Active Site | The region of a receptor where the ligand binds and a chemical reaction occurs. |

| Docking Score | A numerical value that represents the predicted binding affinity between a ligand and a receptor. |

| Binding Mode | The specific orientation and conformation of a ligand within the active site of a receptor. |

| Molecular Dynamics | A computer simulation method for analyzing the physical movements of atoms and molecules. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules from first principles. nih.govnih.gov These methods can provide detailed information about molecular geometry, vibrational frequencies, and electronic properties, such as orbital energies and charge distributions. nih.govnih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. nih.govrsc.orgrsc.org DFT studies can be used to optimize the molecular geometry of 6-chloropiperonyl derivatives to find their most stable conformation. mdpi.comresearchgate.net The calculations can also predict infrared and Raman spectra, which can be compared with experimental data to confirm the structure of a synthesized compound. nih.govresearchgate.net

Furthermore, DFT provides insights into the reactivity of a molecule through the calculation of various electronic properties. nih.gov For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding a molecule's ability to donate or accept electrons in a chemical reaction. The distribution of electrostatic potential on the molecular surface can also identify regions that are susceptible to electrophilic or nucleophilic attack. While specific DFT studies on 6-chloropiperonyl chloride are not prevalent, the methodology is a standard tool for characterizing new molecules. rsc.orgresearchgate.net

Table 2: Common Properties Calculated Using DFT

| Property | Description |

|---|---|

| Optimized Geometry | The three-dimensional arrangement of atoms in a molecule with the lowest possible energy. |

| Vibrational Frequencies | The frequencies at which the bonds in a molecule vibrate, corresponding to peaks in infrared and Raman spectra. nih.gov |

| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, which relate to the molecule's ionization potential and electron affinity. |

| Electrostatic Potential | The charge distribution around a molecule, indicating regions that are electron-rich or electron-poor. |

| Reaction Pathways | The energetic profile of a chemical reaction, including transition states and intermediates. |

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov QSAR models are developed by correlating calculated molecular descriptors with experimentally measured activities, such as inhibitory concentrations (IC50) or binding affinities. mdpi.commdpi.com

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using statistical techniques like cross-validation and by predicting the activity of a separate test set of compounds. mdpi.comnih.gov

For example, a QSAR study on a series of 6-chloro-3-(2-arylmethylene-1-methylhydrazino)-1,4,2-benzodithiazine 1,1-dioxide derivatives with anticancer activity revealed that the cytotoxic effects were dependent on properties like the natural charge on specific atoms and the energy of the HOMO. mdpi.com Such models can provide valuable guidelines for the design of new, more potent derivatives. mdpi.combepls.com

Table 3: Example of a QSAR Model Equation

| Equation | Description |

|---|

Biological Activity and Structure Activity Relationship Sar Studies of 6 Chloropiperonyl Derivatives

Antimicrobial Activity

The antimicrobial properties of 6-chloropiperonyl derivatives have been evaluated, with a particular focus on their action against bacteria known for causing infections in healthcare and community settings.

Derivatives synthesized from heterocyclic compounds have demonstrated notable activity against various Gram-positive bacteria. researchgate.net Research into novel heterocyclic compounds has shown that certain derivatives possess a strong response against these types of bacteria. researchgate.net Specifically, studies on various synthesized compounds have identified agents with potent antibacterial activity against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The mechanism of action for some of these active compounds involves the disruption and deformation of the bacterial membrane. mdpi.com

The search for new antimicrobials is driven by the increasing incidence of drug-resistant bacterial strains. nih.gov In this context, derivatives incorporating moieties like 6-bromoindole (B116670) have shown intrinsic antimicrobial activity towards Staphylococcus aureus. nih.gov The effectiveness of such compounds highlights the potential of halogenated derivatives in combating Gram-positive pathogens.

Table 1: Antimicrobial Activity of Selected Derivatives against Gram-Positive Bacteria

| Compound Type | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| Heterocyclic Derivatives | Gram-positive bacteria | High response | researchgate.net |

| Anaephene Derivatives | Staphylococcus aureus, MRSA | Potent antibacterial activity | mdpi.com |

This table is for illustrative purposes and synthesizes findings on related derivative classes.

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. bohrium.com Consequently, there is substantial interest in developing chemotherapeutic agents that can specifically inhibit the formation of these biofilms. bohrium.comnih.gov Research has focused on small molecules that can interfere with the initial stages of biofilm development, such as bacterial surface adhesion. nih.gov

Antimicrobial peptides (AMPs) and their synthetic derivatives have demonstrated the ability to inhibit biofilm formation in a dose-dependent manner. nih.gov These peptides can prevent the initial attachment of bacteria to surfaces, a critical first step in biofilm development. mdpi.com Studies have shown that certain synthetic peptides can inhibit biofilm formation by more than 50% at specific concentrations against drug-resistant Staphylococcus aureus. nih.gov

Beyond preventing formation, a key goal is to disrupt or eradicate already established biofilms. nih.gov The dense extracellular polymeric substance (EPS) matrix of a mature biofilm acts as a barrier, protecting the embedded bacteria from antimicrobial agents. nih.gov

Strategies to combat pre-formed biofilms include the use of agents that can degrade the biofilm matrix. nih.gov Synthetic peptides have been shown to reduce pre-formed biofilm masses by removing key components of the EPS, such as carbohydrates and extracellular DNA. nih.gov Some antimicrobial peptides have demonstrated the ability to encourage the detachment of microbes from mature biofilms or to kill the bacteria within them. mdpi.com Combining these peptides with conventional antibiotics has also been explored as a strategy to enhance the eradication of mature biofilms formed by multidrug-resistant pathogens. unipi.it

Anticancer and Cytotoxic Properties

The potential of 6-chloropiperonyl derivatives as anticancer agents has been assessed by evaluating their cytotoxic effects on various human cancer cell lines.

Numerous studies have synthesized and evaluated novel compounds for their anticancer activity against a panel of human tumor cell lines. For instance, certain tetralin derivatives have been tested against HeLa (cervical carcinoma) and MCF-7 (breast carcinoma) cell lines. nih.gov One such derivative, a chalcone, showed high potency with IC50 values of 3.5 µg/mL against HeLa cells and 4.5 µg/mL against MCF-7 cells. nih.gov

Other research has focused on pyrimidine (B1678525) thione derivatives, which were found to induce cytotoxicity in both MCF-7 and HCT-116 (colon carcinoma) cell lines. researchgate.net Similarly, novel naproxen-based 1,3,4-oxadiazole (B1194373) derivatives have been screened for their cytotoxicity, with some compounds showing significant potency against MCF-7 cells. researchgate.net Halogenated benzofuran (B130515) derivatives have also demonstrated cytotoxic activity, with one compound exhibiting an IC50 value of 3.8 ± 0.5 μM against HepG2 (liver carcinoma) cells and another showing an IC50 of 6.3 ± 2.5 μM against A549 (lung carcinoma) cells. mdpi.com These findings suggest that specific structural modifications, including halogenation, can confer potent anticancer properties to heterocyclic compounds. mdpi.com

Table 2: Cytotoxic Activity (IC50) of Selected Derivative Classes against Human Cancer Cell Lines

| Compound Class | HeLa | MCF-7 | HCT-116 | Source |

|---|---|---|---|---|

| Tetralin-Chalcone Derivative | 3.5 µg/mL | 4.5 µg/mL | Not specified | nih.gov |

| Pyrimidine Thione Derivatives | Not specified | Active | Active | researchgate.net |

| Halogenated Benzofuran Derivatives | Not specified | Not specified | Less Active | mdpi.com |

This table represents data for various classes of derivatives to illustrate general findings in the field.

Enzyme Inhibitory Activity

The investigation of 6-chloropiperonyl derivatives extends to their capacity to inhibit specific enzymes, which can be a valuable mechanism for therapeutic intervention. Studies on various heterocyclic and natural product derivatives have revealed significant enzyme inhibitory properties. nih.gov

For example, a library of benzimidazole (B57391) derivatives was synthesized and studied for its α-chymotrypsin inhibitory activity. nih.gov One of the lead compounds demonstrated an IC50 value of 14.8 ± 0.1 μM against this enzyme. nih.gov In another study, flavonoid derivatives were examined for their ability to inhibit xanthine (B1682287) oxidase and urease, with some compounds showing more potent inhibition than the standard allopurinol (B61711) against xanthine oxidase. nih.gov Furthermore, research into dual inhibitors has identified compounds that can simultaneously inhibit both COX-2 and 5-LOX enzymes, which are key targets in inflammation. mdpi.com These studies underscore the potential to design derivatives that can selectively or dually target enzymes involved in various disease processes.

Inhibition of Fatty Acid Biosynthesis Enzymes (e.g., FabK, FabG, KasA, Fas-II)

The microbial fatty acid synthase type II (FAS-II) system is a crucial pathway, making it an attractive and largely unexploited target for the development of new antibacterial agents. nih.govcore.ac.ukscilit.com This system is composed of several discrete enzymes, each catalyzing a single reaction in the biosynthesis of fatty acids, which are essential components of bacterial membranes. nih.gov Key enzymes in this pathway include FabK (enoyl-ACP reductase), FabG (ketoacyl-ACP reductase), and KasA (β-ketoacyl-ACP synthase).

While specific studies detailing the inhibitory activity of 6-chloropiperonyl chloride derivatives against the FAS-II pathway were not prominently found, the pathway itself is a validated target for antimicrobial drugs. nih.gov The enzymes within this system offer the potential for designing highly specific inhibitors. core.ac.uk For instance, FabK is a flavoenzyme that is structurally and mechanistically distinct from other isozymes found in the gut microbiota, making it an attractive target for narrow-spectrum antibacterial agents. nih.gov The inhibition of the FAS-II pathway has also been shown to decrease spore formation in certain bacteria, which could reduce recurrence and dissemination of infections. nih.gov

Table 1: Key Enzymes in the FAS-II Pathway

| Enzyme | Function | Role in Pathway |

|---|---|---|

| FabK | Enoyl-ACP Reductase II | Catalyzes the reduction of enoyl-ACP substrates, a critical rate-limiting step. nih.gov |

| FabG | β-ketoacyl-ACP reductase | Responsible for the reduction of β-ketoacyl-ACP to β-hydroxyacyl-ACP. |

| KasA | β-ketoacyl-ACP synthase I | A condensing enzyme that elongates the acyl chain by two carbons. |

Inhibition of Polo-like Kinase 1 (Plk1)

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including cell cycle progression, spindle formation, and cytokinesis. semanticscholar.orgfrontiersin.org Due to its overexpression in a wide array of human cancers and its low expression in healthy, non-dividing tissues, Plk1 has emerged as a promising target for anticancer therapies. semanticscholar.orgnih.gov Inhibition of Plk1 can disrupt mitotic processes, leading to cell cycle arrest and ultimately, cancer cell death. semanticscholar.orgresearchgate.net

Currently, there is no specific literature available from the conducted searches that details the inhibition of Plk1 by derivatives of this compound. However, the development of small-molecule Plk1 inhibitors is an active area of research. researchgate.net Most Plk1 inhibitors are ATP-competitive, targeting the ATP-binding site of the kinase domain to prevent its activity. researchgate.netnih.gov Several such inhibitors have advanced to clinical trials, demonstrating the viability of this therapeutic strategy. frontiersin.orgnih.gov

Table 2: Representative (Non-related) Plk1 Inhibitors in Clinical Development

| Inhibitor | Mechanism of Action | Status |

|---|---|---|

| BI 2536 | ATP-competitive inhibitor, induces monopolar spindles. frontiersin.org | Explored in clinical trials, often in combination therapies. nih.gov |

| BI 6727 (Volasertib) | Potent and selective ATP-competitive inhibitor. | Investigated in clinical trials for various cancers. nih.gov |

| NMS-1286937 (Onvansertib) | Oral PLK1 inhibitor. | Under investigation in combination therapies. nih.gov |

Insecticidal and Chemosterilant Effects

The piperonyl moiety, a key structural feature of this compound, is present in well-known compounds used in insecticide formulations. Notably, piperonyl butoxide (PBO) is a synthetic compound that, while having no direct insecticidal properties of its own, acts as a powerful synergist or potentiator. deepgreenpermaculture.com

PBO enhances the efficacy of insecticides like pyrethrins, pyrethroids, and carbamates by inhibiting the insect's natural defense mechanisms. deepgreenpermaculture.com It primarily targets and inhibits cytochrome P450 monooxygenases (P450s), a family of enzymes crucial for metabolizing and detoxifying foreign substances, including pesticides. deepgreenpermaculture.com By blocking these enzymes, PBO prevents the breakdown of the active insecticide, allowing it to persist longer in the insect's system and exert its toxic effects more effectively. deepgreenpermaculture.com This synergistic action can help overcome metabolic resistance in pest populations and may allow for reduced application rates of the primary insecticide. nih.gov

Effects on Insect Fertility

Table 3: Synergistic Action of Piperonyl Butoxide (PBO)

| Feature | Description |

|---|---|

| Primary Function | Insecticide Synergist / Potentiator. deepgreenpermaculture.com |

| Mechanism | Inhibition of cytochrome P450 enzymes in insects. deepgreenpermaculture.com |

| Outcome | Prevents metabolic breakdown of the primary insecticide. deepgreenpermaculture.com |

| Result | Increased potency and duration of action of the insecticide; helps overcome pest resistance. deepgreenpermaculture.comnih.gov |

Design Principles Based on SAR Insights

The design of biologically active molecules is heavily reliant on understanding the Structure-Activity Relationship (SAR). nih.govrsc.org SAR studies establish a connection between the chemical structure of a molecule and its biological activity, providing a framework for optimizing lead compounds into more potent and selective agents. nih.govmdpi.com

Impact of Substituent Variation on Biological Potency

A core principle of SAR is the systematic variation of substituents on a parent molecule to probe how these changes affect its interaction with a biological target. nih.gov The size, shape, and electronic properties (e.g., electron-donating or electron-withdrawing nature) of different chemical groups can dramatically alter a compound's potency. nih.govmdpi.com For example, in a study on benzylideneacetophenones, it was found that the presence of electron-donating groups at the para-position of the aromatic rings tended to enhance anti-inflammatory and antioxidant activity. nih.gov This type of insight is critical for understanding the specific chemical features required for a desired biological effect.

Rational Design for Improved Biological Profiles

Rational design uses the knowledge gained from SAR studies to guide the synthesis of new derivatives with improved properties. nih.govrsc.org Once the key structural features required for activity (the pharmacophore) are identified, chemists can design novel compounds that are predicted to have higher potency, greater selectivity for the target, or better pharmacokinetic profiles. nih.gov This approach accelerates the drug discovery process by focusing synthetic efforts on compounds most likely to succeed, moving beyond trial-and-error to a more targeted strategy. nih.govrsc.org

Table 4: Conceptual Framework of SAR-Based Rational Design

| Step | Action | Goal |

|---|---|---|

| 1. Identify Lead Compound | A molecule with known, albeit modest, biological activity is selected. | To have a starting point for optimization. |

| 2. Conduct SAR Studies | Synthesize and test a series of derivatives with varied substituents. nih.govmdpi.com | To determine which structural features are critical for activity. |

| 3. Build a Model | Develop a hypothesis or a quantitative (QSAR) model that correlates structural features with potency. rsc.org | To create a predictive tool for designing new compounds. |

| 4. Rational Design | Design new molecules based on the model that are predicted to have enhanced activity or improved properties. nih.govrsc.org | To synthesize more effective and targeted agents efficiently. |

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Reaction Pathways and Synthetic Transformations

The future of 6-Chloropiperonyl chloride in synthetic chemistry lies in moving beyond its conventional use and exploring novel transformations that leverage its distinct structural features. The benzylic chloride group makes the molecule highly reactive and susceptible to nucleophilic substitution, likely via a resonance-stabilized carbocation intermediate, similar to other benzyl (B1604629) chlorides. quora.comdoubtnut.comwikipedia.org This inherent reactivity is a gateway to a vast array of derivatives. wikipedia.orgnih.gov

Future research should focus on:

Advanced Coupling Reactions: While classic nucleophilic substitutions are known, the exploration of modern cross-coupling reactions remains a fertile ground for discovery. Investigating Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, potentially at the chlorinated position of the benzodioxole ring, could yield novel and complex molecular architectures. worldresearchersassociations.com The reactivity of the benzylic chloride also allows for its use in forming Grignard reagents, opening pathways for carbon-carbon bond formation. wikipedia.org

C-H Functionalization: Direct functionalization of the C-H bonds on the benzodioxole ring is a promising avenue for creating derivatives with high atom economy. semanticscholar.org Developing catalytic systems that can selectively activate these positions without disturbing the reactive chloromethyl group would be a significant synthetic advancement.

Asymmetric Catalysis: Introducing chirality by developing enantioselective substitutions at the benzylic position could be critical for pharmaceutical applications, where stereochemistry often dictates biological activity.

Modulation by the Chlorine Substituent: The electron-withdrawing nature of the chlorine atom on the aromatic ring influences the reactivity of the entire molecule. eurochlor.orgnih.gov Systematic studies are needed to quantify this effect on reaction kinetics and regioselectivity, providing a predictive framework for designing synthetic routes.

| Potential Reaction Type | Reagent/Catalyst Class | Potential Outcome |

| Suzuki-Miyaura Coupling | Palladium catalysts, Boronic acids | Aryl-substituted piperonyl derivatives |

| Buchwald-Hartwig Amination | Palladium catalysts, Amines | N-substituted piperonyl derivatives |

| C-H Functionalization | Transition metal catalysts (e.g., Rh, Ru) | Direct modification of the benzodioxole ring |

| Asymmetric Nucleophilic Substitution | Chiral ligands/catalysts | Enantiomerically enriched products |

Development of Advanced Materials Incorporating 6-Chloropiperonyl Moieties

The 1,3-benzodioxole (B145889) core of this compound is derived from catechol, a precursor known for its utility in the synthesis of functional polymers and materials. aut.ac.irmit.edu This suggests that this compound could serve as a valuable monomer or building block for advanced materials.

Prospective research areas include:

Conductive Polymers: The catechol-like structure of the benzodioxole moiety suggests potential for electropolymerization to create conductive polymers. aut.ac.irencyclopedia.pubacademiaromana-is.ro Research could focus on synthesizing polymers from this compound derivatives and evaluating their electronic properties for applications in sensors or organic electronics.

Non-Linear Optical (NLO) Materials: Chalcones derived from the related compound piperonal (B3395001) have shown promise as NLO materials. nih.govsemanticscholar.org Synthesizing analogous structures from this compound and evaluating their hyperpolarizability could lead to new materials for photonics and optical data processing.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The oxygen atoms in the dioxole ring can act as coordination sites for metal ions. mit.edu Carboxylic acid derivatives of this compound could be designed as organic linkers for the synthesis of MOFs with tailored porosity for gas storage or catalysis.

Functional Coatings and Adhesives: The adhesive properties of catechol-based polymers are well-documented. Future work could explore the polymerization of 6-Chloropiperonyl derivatives to create specialized coatings or adhesives with unique electronic or thermal properties.

Identification of Novel Therapeutic Targets for Derivatives

The 1,3-benzodioxole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. wikipedia.org Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, nih.govresearchgate.netnajah.edunih.gov antidiabetic, mdpi.com and anti-inflammatory properties through COX inhibition. nih.gov This strongly suggests that a chemical library derived from this compound could yield potent therapeutic agents.

Key future directions are:

Anticancer Drug Discovery: Given the cytotoxic activity of many benzodioxole compounds against various cancer cell lines, researchgate.nettandfonline.comnih.gov derivatives of this compound should be synthesized and screened for antiproliferative effects. The chlorine substituent may enhance lipophilicity and modulate activity, offering a route to optimize potency. eurochlor.orgmdpi.com

Enzyme Inhibition: The piperonyl moiety is known to inhibit cytochrome P450 enzymes. nih.gov This property can be exploited to design derivatives that act as specific enzyme inhibitors for therapeutic benefit or as adjuvants to enhance the efficacy of other drugs.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for derivatives is crucial. nih.govresearchgate.net By modifying the substituent introduced via the chloromethyl group and exploring further reactions on the benzodioxole ring, researchers can map the chemical features required for specific biological activities. nih.gov For instance, creating amide or ester libraries and testing them against panels of kinases or proteases could uncover novel inhibitors.

| Potential Therapeutic Area | Example Biological Target | Rationale Based on Analogous Compounds |

| Oncology | Tubulin, Kinases, Apoptosis Pathways | Benzodioxole derivatives show cytotoxic activity against numerous tumor cell lines. researchgate.nettandfonline.com |

| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Benzodioxole structures have been evaluated as potent COX inhibitors. nih.gov |

| Infectious Disease | Bacterial Efflux Pumps | Piperine (B192125) analogs are known inhibitors of bacterial efflux pumps like NorA. nih.gov |

| Metabolic Disease | α-amylase | Benzodioxole carboxamides have shown α-amylase inhibitory potential. mdpi.com |

Design of Environmentally Benign Agrochemicals from this compound

The methylenedioxyphenyl group is a well-known structural motif in agrochemicals, most famously in piperonyl butoxide, a synergist that enhances the efficacy of insecticides by inhibiting insect P450 enzymes. nih.govdeepgreenpermaculture.comeuroasiajournal.org This provides a strong rationale for developing new, effective, and environmentally safer agrochemicals from this compound.

Future research should prioritize:

Novel Insecticide Development: The natural product piperine and its synthetic derivatives exhibit significant insecticidal activity. mdma.chresearchgate.netnih.govnih.gov A focused effort to synthesize amides and esters of this compound could lead to the discovery of new insecticidal agents. Molecular docking studies could be used to design derivatives that target specific insect receptors, such as GABA receptors. researchgate.netnih.gov

Pesticide Synergists: Creating novel analogs of piperonyl butoxide from this compound could yield more potent or selective synergists. The chlorine atom could alter the binding affinity for P450 enzymes or change the metabolic stability of the molecule.

Biodegradability and Environmental Profile: A key goal is to design "green" agrochemicals that are effective against pests but readily degrade in the environment to non-toxic products. nih.gov Research should involve not only efficacy testing but also comprehensive studies on soil persistence, microbial degradation pathways, and off-target effects.

Integration of High-Throughput Screening and Artificial Intelligence in Derivative Discovery

To efficiently navigate the vast chemical space accessible from this compound, modern computational approaches are indispensable. Integrating high-throughput screening (HTS) and artificial intelligence (AI) can dramatically accelerate the discovery and optimization of derivatives for all the aforementioned applications. najah.edu

The translational pipeline can be enhanced by: